![molecular formula C19H15NO4 B2658653 (4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866051-32-3](/img/structure/B2658653.png)
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline derivatives family, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent[_{{{CITATION{{{2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g .... The quinoline core is then functionalized with appropriate substituents to introduce the methoxyphenyl and methyl groups[{{{CITATION{{{1{1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-](https://webbook.nist.gov/cgi/cbook.cgi?ID=6592-85-4&cMS=on)[{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
科学的研究の応用
This compound has significant applications in various fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in the study of reaction mechanisms[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[_{{{CITATION{{{_2{The crystal structure of 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo4,5-g ....
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone: is unique due to its specific structural features and biological activities. Similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Isoquinoline derivatives: Structurally similar to quinoline, these compounds have different biological activities and applications.
Dioxoloquinoline derivatives: These compounds contain the dioxolo group, which influences their chemical reactivity and biological properties.
特性
IUPAC Name |
(4-methoxyphenyl)-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-14-7-17-18(24-10-23-17)8-16(14)20-9-15(11)19(21)12-3-5-13(22-2)6-4-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVKGWMMJGEVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

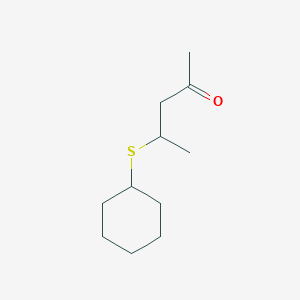
![4-cyclobutyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2658575.png)
![1-(2,3-dimethylphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2658577.png)
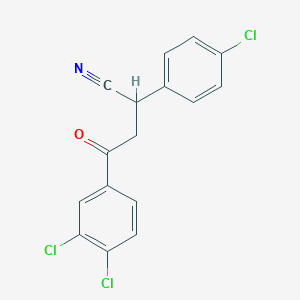
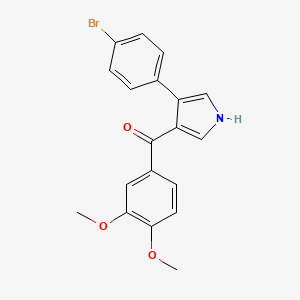
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2658584.png)
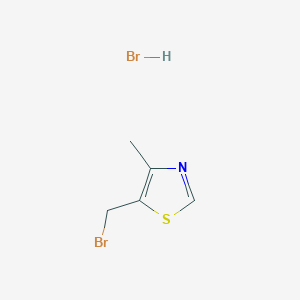
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)
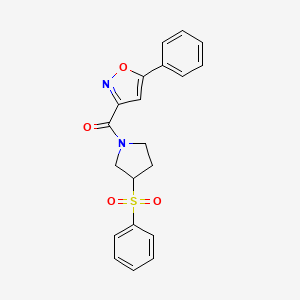
![N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2658589.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2658590.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2658593.png)
